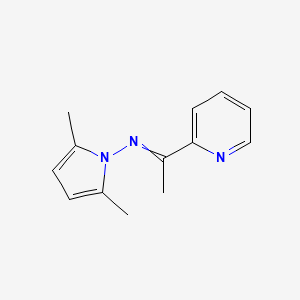![molecular formula C29H42INS3 B14216882 5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole CAS No. 765277-85-8](/img/structure/B14216882.png)
5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole: is a complex organic compound that belongs to the class of thiazoles and thiophenes. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole typically involves multiple steps, starting from the preparation of thiophene derivatives. The key steps include:
Halogenation: Introduction of iodine into the decyl chain.
Thiazole Formation: Cyclization reactions to form the thiazole ring.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to link the thiophene and thiazole units.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can be used to modify the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of decylthiophene derivatives.
Substitution: Formation of various substituted thiophene-thiazole compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties in organic semiconductors.
Biology:
- Potential use in the development of bioactive molecules for medicinal chemistry.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in drug discovery.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Used in the development of advanced materials for electronic devices.
- Investigated for its potential in photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can:
Bind to DNA or proteins: Affecting their function and leading to biological effects.
Modulate enzyme activity: Inhibiting or activating enzymes involved in various biochemical pathways.
Interact with cell membranes: Altering membrane properties and affecting cell signaling.
Comparison with Similar Compounds
Thiophene-2-boronic acid pinacol ester: Used in similar synthetic applications.
4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Known for its electronic properties in organic electronics.
Uniqueness:
- The presence of both thiophene and thiazole rings in 5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole provides unique electronic properties.
- The long alkyl chains (iododecyl and octyl) enhance its solubility and processability in various solvents, making it suitable for industrial applications.
Properties
CAS No. |
765277-85-8 |
|---|---|
Molecular Formula |
C29H42INS3 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
5-[5-(10-iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C29H42INS3/c1-2-3-4-5-10-13-17-25-19-21-27(33-25)29-31-23-28(34-29)26-20-18-24(32-26)16-14-11-8-6-7-9-12-15-22-30/h18-21,23H,2-17,22H2,1H3 |
InChI Key |
UGBZQRVBPRHNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=NC=C(S2)C3=CC=C(S3)CCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



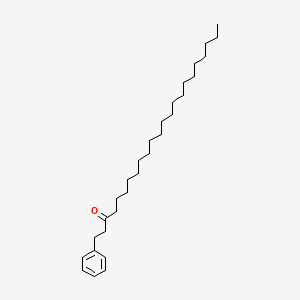
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
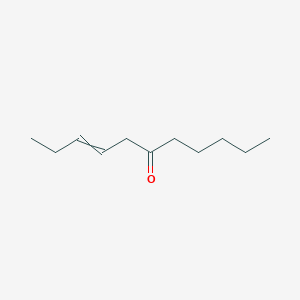

![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
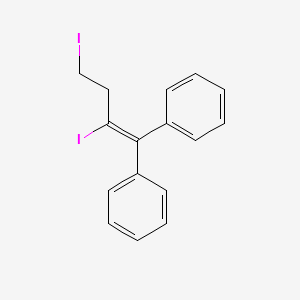
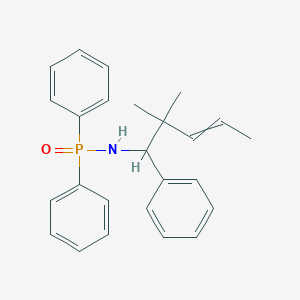
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
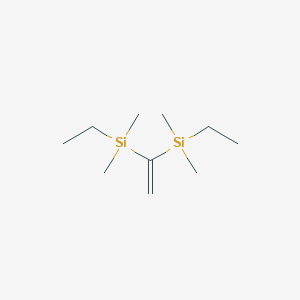
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
